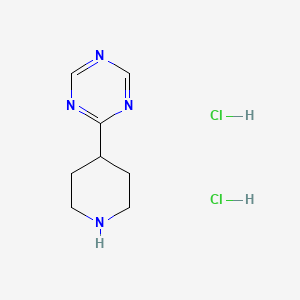

2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-yl-1,3,5-triazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-3-9-4-2-7(1)8-11-5-10-6-12-8;;/h5-7,9H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBVSOQMCQKMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=NC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride typically involves the reaction of a piperidine derivative with a triazine precursor. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- 2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride serves as an essential intermediate in the synthesis of complex organic molecules. Its structure allows for various functionalizations that are crucial in creating diverse chemical entities.

Reactivity and Transformations

- The compound can undergo several chemical reactions:

- Oxidation : It can be oxidized to form derivatives that may possess enhanced biological activities.

- Reduction : Reduction reactions yield piperidine derivatives with potentially altered properties.

- Nucleophilic Substitution : The compound's reactive sites allow for substitution reactions, leading to a variety of substituted triazine compounds.

Biological Applications

Anticancer Activity

- Recent studies have highlighted the potential of triazine derivatives, including this compound, in cancer therapy. For instance, derivatives have shown significant inhibition of the PI3K/mTOR pathway, which is critical in cancer cell proliferation and survival. The cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) has been documented with promising IC50 values .

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial activities. Its structural features contribute to its effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Medicinal Applications

Pharmaceutical Development

- This compound is being explored as a precursor for novel pharmaceutical agents targeting diseases like diabetes and cancers associated with P53 gene deletions. Its derivatives have shown promise in lowering blood glucose levels and lipid profiles .

Mechanism of Action

- The mechanism involves binding to specific enzymes or receptors within biological pathways, modulating their activity and leading to therapeutic effects. This interaction is crucial for the development of targeted therapies.

Industrial Applications

Material Science

- In industry, this compound is utilized in synthesizing advanced materials such as polymers and catalysts. Its unique chemical properties allow the creation of materials with specific characteristics tailored for various applications.

Data Table: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50 Values (µM) | References |

|---|---|---|---|

| Anticancer (MDA-MB-231) | PI3K/mTOR | 23.13 | |

| Anticancer (HeLa) | PI3K/mTOR | 39.13 | |

| Antimicrobial | Various pathogens | Not specified |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Study : A recent investigation into triazine derivatives demonstrated their potential as anticancer agents through the inhibition of key pathways involved in tumor growth. The study reported significant cytotoxic effects on multiple cancer cell lines with lower IC50 values compared to standard treatments .

- Metabolic Syndrome Research : Research focused on compounds similar to this compound indicated their role in managing metabolic syndromes by enhancing insulin sensitivity and regulating glucose metabolism .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Compounds:

N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (Ki = 8 nM)

- Structure : Combines 1,3,5-triazine with indole and phenethyl substituents.

- Key Difference : Lacks the piperidine ring but includes aromatic substituents linked via ethyl groups.

- Relevance : Demonstrated high affinity for 5-HT7 receptors, suggesting triazine derivatives’ versatility in CNS targeting .

2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride

- Structure : Piperidine ring fused with an imidazole and methylphenyl group.

- Key Difference : Replaces triazine with imidazole but retains the dihydrochloride salt.

- Relevance : Discontinued due to unspecified stability or efficacy issues, highlighting the importance of core heterocycle selection .

6-Chloro-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine Structure: Chloro and methylphenyl substituents on triazine. Relevance: Illustrates how halogenation impacts solubility and metabolic pathways .

Pharmacokinetic and Toxicity Profiles

Key Insight : The dihydrochloride form of the target compound likely improves solubility, which may mitigate hepatotoxicity risks observed in neutral triazine derivatives at high concentrations.

Biological Activity

2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride is a compound belonging to the class of s-triazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring attached to the triazine core. This configuration allows for various interactions with biological targets, contributing to its pharmacological potential.

Antimicrobial Activity

Recent studies have demonstrated that s-triazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Key Findings:

- Inhibition of Bacterial DNA Gyrases : The compound has been reported to inhibit DNA gyrase, an essential enzyme for bacterial replication. Molecular docking studies revealed strong binding affinity to the target enzyme .

- Minimum Inhibitory Concentration (MIC) : For drug-sensitive strains of M. tuberculosis, the MIC was found to be 2.49 μM, while multi-drug-resistant strains exhibited higher MIC values (up to 39.72 μM) .

| Bacterial Strain | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 2.49 |

| Multi-drug-resistant strain | 9.91 |

| Extensively drug-resistant strain | 39.72 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound demonstrated antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231.

- IC50 Values : The IC50 values ranged from 1.51 to 9.46 μM across different cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

| Cancer Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 1.75 | 17.02 |

| MDA-MB-231 | 9.46 | 11.73 |

Antiviral Activity

The antiviral properties of triazine derivatives have also been explored, particularly against viruses like herpes simplex virus type 1 (HSV-1).

Key Findings:

- Selectivity Index : Some derivatives exhibited high selectivity indices in inhibiting HSV-1 replication, suggesting potential as antiviral agents .

Case Studies and Research Findings

Several studies have highlighted the broad-spectrum activity of triazine derivatives:

- Younis et al. Study : Investigated the antimicrobial activity of various triazine derivatives and confirmed their efficacy against both Gram-positive and Gram-negative bacteria .

- Patil et al. Study : Focused on the synthesis and evaluation of triazine derivatives with promising results against multiple pathogenic bacteria .

- Anticancer Studies : Various compounds were synthesized and tested for cytotoxicity against different cancer cell lines, showing significant promise as anticancer agents .

Q & A

Q. What are the key structural features and recommended characterization techniques for 2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride?

The compound features a triazine core substituted with a piperidin-4-yl group and exists as a dihydrochloride salt. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For elucidating proton and carbon environments (e.g., distinguishing piperidine ring protons from triazine protons).

- Mass Spectrometry (MS) : To confirm molecular weight (292.2 g/mol) and fragmentation patterns .

- Elemental Analysis : Validates stoichiometry (CHNO·2HCl) and salt formation.

Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions under anhydrous conditions. For example:

- Reacting piperidin-4-amine derivatives with cyanuric chloride in dichloromethane, followed by HCl salt formation .

- Optimization parameters include temperature control (0–5°C for exothermic steps), stoichiometric ratios, and inert atmosphere use to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Emergency Response : Immediate skin/eye rinsing with water for accidental exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling enhance reaction design and mechanistic studies for this compound?

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for triazine-piperidine bond formation) using software like Gaussian or ORCA.

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents or catalysts, reducing trial-and-error experimentation .

- Molecular Dynamics Simulations : Study solubility or stability in biological systems .

Q. What experimental design strategies improve yield and purity in large-scale synthesis?

- Factorial Design : Systematically vary parameters (e.g., temperature, reagent concentration) to identify optimal conditions. For example, a 2 factorial design can assess interactions between pH, temperature, and stirring rate .

- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progress and impurity formation in real time .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Multi-Technique Cross-Validation : Compare NMR, MS, and X-ray crystallography (if crystals are obtainable).

- Isotopic Labeling : Trace unexpected peaks to byproducts or degradation.

- Computational NMR Prediction : Tools like ACD/Labs or DFT-based simulations validate experimental spectra .

Q. What role does this compound play in medicinal chemistry, and how can its bioactivity be validated?

- Target Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess affinity for receptors (e.g., kinase inhibitors).

- In Vitro Assays : Test cytotoxicity in cell lines and compare with structurally similar compounds (e.g., piperidine-triazine hybrids) .

Q. How does the compound’s stability vary under different storage conditions?

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) to identify degradation products via HPLC-MS.

- Long-Term Stability : Store aliquots at –20°C and analyze monthly for salt dissociation or hydrolysis .

Q. What alternative synthetic routes exist for derivatives with improved pharmacological properties?

Q. How can impurities be identified and quantified during synthesis?

- HPLC with Reference Standards : Use pharmacopeial impurity standards (e.g., BP/EP monographs) for calibration.

- LC-MS/MS : Detect trace impurities (<0.1%) and assign structures via fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.